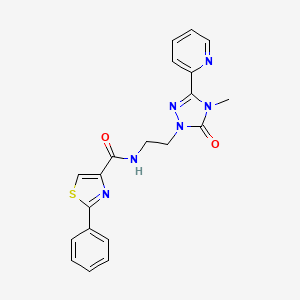
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to synthesize current knowledge regarding its biological activity through various studies and findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring, which is known for its diverse pharmacological activities.
- A thiazole moiety that contributes to its bioactivity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown efficacy against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests revealed that compounds with similar triazole structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- A study reported that certain 1,2,4-triazoles displayed MIC values as low as 0.125 μg/mL against resistant strains .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole 1 | S. aureus | 0.125 |
| Triazole 2 | E. coli | 0.250 |
| Triazole 3 | Pseudomonas aeruginosa | 0.500 |
Antifungal Activity
The antifungal potential of this compound has also been investigated:
- In vitro studies indicated strong activity against fungi such as Candida albicans and Aspergillus niger, with some derivatives showing better performance than traditional antifungal agents .
| Compound | Target Fungus | Efficacy (%) |
|---|---|---|
| Triazole 1 | C. albicans | 85 |
| Triazole 2 | A. niger | 90 |
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented:
- Studies have demonstrated that compounds similar to the target molecule inhibit cancer cell proliferation in various lines such as breast cancer (MCF7) and lung cancer (A549) cells .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the triazole ring : Electron-donating groups enhance activity.
- Length of the alkyl chain : Optimal chain length is crucial for maintaining potency.
- Phenyl group positioning : Affects interaction with biological targets.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activities against a panel of pathogens . The findings indicated that modifications in the phenyl or thiazole groups significantly influenced their bioactivity.
- In Vivo Studies : Another research effort focused on in vivo efficacy against fungal infections in animal models, demonstrating promising results for derivatives based on the triazole scaffold .
特性
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-25-17(15-9-5-6-10-21-15)24-26(20(25)28)12-11-22-18(27)16-13-29-19(23-16)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDBIIZXQXAZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














